molecular formula C18H19FN4O2S B3018801 2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235617-96-5

2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B3018801
CAS No.: 1235617-96-5
M. Wt: 374.43
InChI Key: JODVDPXDZFSFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its diverse biological activities and ability to mimic naturally occurring nucleotides, allowing for effective interaction with various biopolymers in living systems . The structure integrates a 1-methyl-1H-benzimidazole group linked via a piperazine linker to a (3-fluorophenyl)sulfonyl group, a design that combines the pharmacological potential of multiple heterocyclic systems. This compound is primarily valued as a chemical template for investigating ligand interactions with central nervous system (CNS) targets. Benzimidazole derivatives have been identified as a promising chemical space for developing positive allosteric modulators (PAMs) of GABA-A receptors . Specifically, related 2-phenyl-1H-benzo[d]imidazole analogs have demonstrated a preference for interacting with the α1/γ2 interface of the GABA-A receptor, a subpopulation highly expressed in the basal ganglia region that is crucial for orchestrating motor functions . This makes such compounds useful research tools for studying a conceptually novel pharmacological strategy to tackle neurological dysfunctions related to the basal ganglia. From a design perspective, the incorporation of a fluorine atom on the phenylsulfonyl group is a strategic modification frequently employed in medicinal chemistry to enhance metabolic stability and bioavailability without disrupting molecular recognition with the biological target . Furthermore, the piperazine moiety is an excellent heterocycle with a significant span of pharmaceutical applications, contributing to favorable pharmacokinetic properties and often serving as a key pharmacophore in antiviral, antibacterial, and CNS-active agents . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents for a range of neurological conditions. This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-21-17-8-3-2-7-16(17)20-18(21)22-9-11-23(12-10-22)26(24,25)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODVDPXDZFSFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, similar piperazine derivatives have been shown to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Piperazine Ring

2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a)
  • Key Difference: The piperazine is substituted with an ethanol group instead of a sulfonyl-fluorophenyl moiety.
  • The absence of a sulfonyl group may also limit hydrogen-bonding interactions with target proteins .
Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine)
  • Key Difference : Astemizole incorporates a 4-fluorobenzyl group and a piperidine ring instead of a sulfonyl-piperazine.
  • This difference may alter receptor-binding kinetics, as seen in astemizole’s antihistamine activity .

Benzoimidazole Core Modifications

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (2)
  • Key Difference : The benzoimidazole is substituted with a 4-fluorophenyl group at position 2 and lacks the piperazine-sulfonyl moiety.
  • Impact: The fluorophenyl group enhances lipophilicity and metabolic stability.
1-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
  • Key Difference : Replaces the 3-fluorophenylsulfonyl-piperazine with a 3-chloro-2-methylphenylsulfonyl-piperidine.
  • Impact : The chloro group increases lipophilicity and steric bulk compared to fluorine, which may enhance membrane penetration but reduce target selectivity. Piperidine’s reduced flexibility compared to piperazine could also affect binding kinetics .

Sulfonyl vs. Sulfinyl and Other Linkers

2-(((4-Methoxy-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
  • Key Difference : Features a sulfinyl (-SO-) linkage instead of sulfonyl (-SO₂-).
  • This may reduce binding affinity to targets requiring strong electrostatic interactions .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a)
  • Key Difference : Uses a triazole-thiazole acetamide linker instead of sulfonyl-piperazine.
  • Impact: The triazole-thiazole system introduces π-π stacking capabilities but may reduce solubility. The acetamide linker provides hydrogen-bond donors/acceptors, differing from the sulfonyl group’s hydrogen-bond acceptor profile .

Research Implications

The target compound’s 3-fluorophenylsulfonyl-piperazine group distinguishes it from analogs by balancing electronic effects (fluorine’s electronegativity) and solubility (sulfonyl’s polarity). Piperazine’s flexibility may enable better adaptation to binding sites compared to rigid linkers like triazole-thiazole . Future studies should explore its pharmacokinetic profile and target-specific efficacy, particularly in contexts where sulfonyl groups are critical for activity, such as protease or kinase inhibition.

Biological Activity

The compound 2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole represents a novel chemical entity within the benzimidazole class, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19FN3O3S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a benzimidazole core, which is known for its diverse biological activities. The presence of the piperazine ring and the sulfonyl group enhances its pharmacological profile.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • PARP Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. In vitro studies revealed that it enhances cleavage of PARP1 and increases caspase 3/7 activity, indicating pro-apoptotic effects in cancer cells .
  • GABA-A Receptor Modulation : It has also been identified as a positive allosteric modulator (PAM) of the GABA-A receptor, which plays a significant role in neurological functions. This modulation may provide therapeutic benefits in treating anxiety and other neurological disorders .
  • Nucleoside Transporter Inhibition : The compound demonstrates selective inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT2, which is involved in nucleotide metabolism and regulation of adenosine signaling pathways .

Anti-Cancer Activity

A summary of anti-cancer activity is presented in Table 1, highlighting the IC50 values against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)18PARP inhibition
U87 (Glioblastoma)45.2Induction of apoptosis
A549 (Lung)25.72Caspase activation

These findings indicate that the compound exhibits moderate to significant efficacy against multiple cancer types.

Structure-Activity Relationship (SAR)

The SAR studies have elucidated that modifications on the piperazine and benzimidazole moieties significantly affect biological activity. For instance:

  • Substituting different groups on the piperazine ring can enhance selectivity for specific targets.
  • Variations in the fluorophenyl sulfonyl substituent can influence both potency and metabolic stability.

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 breast cancer cells, treatment with the compound led to a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases . This suggests that it may serve as an effective therapeutic agent in breast cancer management.

Case Study 2: Neurological Applications

In preclinical models assessing anxiety-like behaviors, compounds similar to this benzimidazole demonstrated significant anxiolytic effects through GABA-A receptor modulation. These results support further investigation into its potential as a neuropharmacological agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.